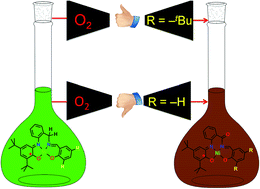Effect of ligand substituent on the reactivity of Ni(ii) complexes towards oxygen†‡
Dalton Transactions Pub Date: 2013-09-26 DOI: 10.1039/C3DT52072B
Abstract
Two radical-containing Ni(II) complexes having either parent salicylidene (complex 1) or 3,5-di-tert-butylsalicylidene (complex 2) in the ligand backbone were synthesized. Complex 2 underwent ligand centered C–H activation by aerial oxygen, forming the corresponding amide complex (2a). The UV-Vis/NIR spectral changes upon purging of molecular oxygen to 2 in CH2Cl2, along with ESI-MS analysis indicated the generation of Ni–oxygen/dioxygen species as the intermediate(s) for the amide formation. Interestingly, non-participation of the ligand centered π-radical in the oxidation process was observed.


Recommended Literature
- [1] Tarantula myosin free head regulatory light chain phosphorylation stiffens N-terminal extension, releasing it and blocking its docking back†
- [2] Noncovalently bound excited-state dimers: a perspective on current time-dependent density functional theory approaches applied to aromatic excimer models†
- [3] A novel bridged ferrocene derivative
- [4] Polarographic determination of residual acrylonitrile and styrene monomers in styrene-acrylonitrile copolymers
- [5] Atomistic observation of the collision and migration of Li on MoSe2 and WS2 surfaces through ab initio molecular dynamics
- [6] Biophysics of α-synuclein induced membrane remodelling†
- [7] Spectroscopic Raman characterization of rutherfordine: a combined DFT and experimental study†
- [8] Correction: Comparison of strategies for non-perturbing labeling of α-synuclein to study amyloidogenesis
- [9] Tetracarbonyliridium hydride
- [10] Functional integration of Ni–Mo electrocatalysts with Si microwire array photocathodes to simultaneously achieve high fill factors and light-limited photocurrent densities for solar-driven hydrogen evolution†

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 16817-43-9









